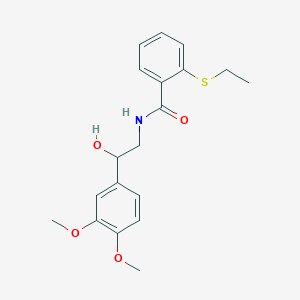

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities. Benzamides are amides where the amine group is directly bonded to a benzene ring. They are known to interact with various biological targets and have been studied for their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid or its derivatives with amines. In the context of the provided papers, similar compounds have been synthesized using different starting materials and methods. For instance, paper describes the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The synthesis process includes purification and characterization using spectroscopic methods such as IR, NMR, and elemental analysis. Similarly, paper reports the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety and various substituents that influence the compound's properties and biological activity. X-ray diffraction techniques are commonly used to determine the crystal structure of these compounds, as seen in paper , where the crystal structures of endo- and exo-2,3-dimethoxy-N-[8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]-benzamide hydrochloride were determined. Additionally, paper utilized X-ray single crystal diffraction and DFT calculations to analyze the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with metal ions to form coordination compounds, as described in paper . The study reports the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions, leading to the formation of coordination compounds with potential biological activities. The reactivity of the benzamide derivatives can also be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, as mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can provide insights into the stability and phase transitions of these compounds, as shown in paper for the polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide. The spectroscopic properties, including IR and NMR spectra, are also essential for characterizing the compounds and confirming their structures, as seen in papers and .

Scientific Research Applications

Synthesis Techniques

The Bischler-Napieralski reaction is a pivotal synthetic method that has been applied to derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide. For example, the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions yields 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process demonstrates the versatility of the compound in synthetic organic chemistry, particularly in generating complex heterocyclic structures with potential pharmacological properties (Browne, Skelton, & White, 1981).

Biological Evaluation and Activity

The compound's derivatives have shown significant biological activities in various assays. For instance, certain acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities. Among them, specific derivatives displayed notable effectiveness in preventing stress-induced gastric ulceration in rats, highlighting the therapeutic potential of these compounds in gastrointestinal disorders (Hosokami et al., 1992).

Antimicrobial and Antipathogenic Applications

Research into the antimicrobial and antipathogenic applications of benzamide derivatives, including those related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, has yielded promising results. Studies have demonstrated that certain acylthiourea derivatives exhibit significant interaction with bacterial cells, both in free and adherent states. These findings suggest the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties, particularly against strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-25-18-8-6-5-7-14(18)19(22)20-12-15(21)13-9-10-16(23-2)17(11-13)24-3/h5-11,15,21H,4,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJCAYZPYUDYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2523804.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)

![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)

![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)